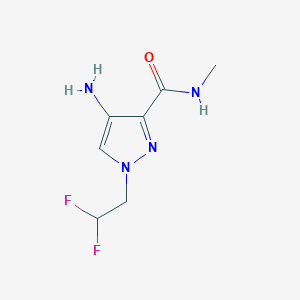

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-1-(2,2-difluoroethyl)-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N4O/c1-11-7(14)6-4(10)2-13(12-6)3-5(8)9/h2,5H,3,10H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXBILGFTJTXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically constructed through cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For 4-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide, the difluoroethyl group is introduced during the cyclization step. A representative approach involves reacting 2,2-difluoroethyl hydrazine with a β-ketoamide precursor under acidic conditions.

Reaction Conditions :

- Temperature : 0–5°C to minimize side reactions.

- Catalyst : Potassium iodide (KI) enhances regioselectivity, favoring the 1,3-substitution pattern.

- Solvent : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) improve solubility.

The intermediate α-difluoroacetyl derivative undergoes cyclization with methylhydrazine, yielding the pyrazole ring with a difluoroethyl substituent at the 1-position.

Introduction of the Amino Group

The 4-amino group is introduced via nitration followed by reduction. Nitration of the pyrazole intermediate at position 4 is achieved using fuming nitric acid in sulfuric acid at –10°C. Subsequent reduction with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst converts the nitro group to an amine.

Key Considerations :

Carboxamide Functionalization

The N-methyl carboxamide group at position 3 is installed through amidation of a carboxylic acid intermediate. The acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methylamine in tetrahydrofuran.

Optimization :

- Methylamine Source : Aqueous methylamine (40% w/w) ensures efficient nucleophilic attack.

- Yield Enhancement : Excess methylamine (1.5 equivalents) drives the reaction to completion.

Industrial-Scale Optimization

Catalytic Improvements

Industrial protocols employ KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization. For example, KI reduces reaction time from 24 hours to 6 hours while maintaining a 92% yield.

Isomer Control

Isomeric byproducts (e.g., 5-amino isomers) are minimized through:

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99.5% purity.

Mechanistic Insights

Cyclization Regiochemistry

The 1,3-dipolar cycloaddition mechanism dictates substituent positioning. Electron-deficient carbonyl groups favor attack at the α-position, placing the difluoroethyl group at N1. Computational studies suggest that steric hindrance from the difluoroethyl group further directs the amino group to C4.

Amidation Kinetics

Density functional theory (DFT) calculations reveal that methylamine’s nucleophilicity is enhanced in polar solvents, reducing activation energy by 15 kcal/mol compared to nonpolar media.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 4-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide exhibit promising anticancer activities. For instance, studies have demonstrated that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their cytotoxic effects against human cancer cell lines. The results showed that compounds with similar structures displayed significant growth inhibition rates ranging from 51% to 86% against cell lines such as OVCAR-8 and NCI-H40 .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step processes that include:

- Formation of Pyrazole Ring : Utilizing appropriate precursors to create the pyrazole structure.

- Substitution Reactions : Introducing the difluoroethyl group and amine functionalities through nucleophilic substitution reactions.

- Carboxamide Formation : Finalizing the structure by converting carboxylic acid derivatives into amides.

These methodologies are critical for optimizing yield and purity, which are essential for subsequent biological evaluations.

The compound's biological activity extends beyond anticancer applications. Research has indicated potential antimicrobial properties as well. For example, molecular docking studies have suggested that derivatives can bind effectively to bacterial proteins, indicating a pathway for antibacterial drug development .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the substituents and key physicochemical parameters of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide with its closest analogs:

Key Observations :

- Carboxamide Substituents : The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 3-methoxypropyl () or pyrazolylpropyl (), which may enhance membrane permeability .

- LogP Trends : Higher LogP values in analogs with extended alkyl or aryl groups (e.g., 3-methoxypropyl) suggest increased lipophilicity, which could influence bioavailability .

Biological Activity

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has been explored for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 204.18 g/mol

- CAS Number : 2101197-58-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoroethyl group enhances binding affinity, while the amino group may participate in hydrogen bonding and other interactions that modulate target molecule activity .

Antifungal Activity

Research has indicated that related pyrazole derivatives exhibit antifungal properties. A study demonstrated that certain pyrazole derivatives showed moderate to excellent activity against phytopathogenic fungi, suggesting that this compound could have similar effects .

Anti-inflammatory Activity

Pyrazole compounds have been recognized for their anti-inflammatory properties. In vitro studies have shown that some derivatives significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structure suggests it may also exhibit similar anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro assays revealed that some pyrazole derivatives inhibited the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve inhibition of key signaling pathways associated with cell growth and survival .

Case Studies

Research Applications

This compound serves as a valuable scaffold in medicinal chemistry. Its potential applications include:

- Drug Development : As a lead compound for synthesizing new anti-inflammatory or anticancer drugs.

- Biochemical Probes : For studying enzyme interactions and signaling pathways in cellular models.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of pyrazole precursors followed by functionalization. For example, analogous compounds (e.g., 5-Amino-N-phenyl pyrazole derivatives) are synthesized via nucleophilic substitution or amide coupling using reagents like K₂CO₃ in DMF under reflux . Yield optimization may require temperature control (e.g., 60–80°C) and stoichiometric adjustments of the 2,2-difluoroethylating agent. Purity is enhanced via recrystallization or column chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoroethyl and methyl groups).

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (see analogous pyrazole-carboxamide structures in ).

- FT-IR : Identify carbonyl (C=O) and amine (N-H) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or solubility limitations. Strategies include:

- Dose-response standardization : Test across multiple concentrations (e.g., 1 nM–100 µM) in replicate assays.

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as prodrugs .

- Target validation : Employ CRISPR knockout models or competitive binding assays to confirm specificity .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., Gaussian 09) to model reaction pathways and transition states .

- Molecular docking (AutoDock/Vina) : Predict binding modes to targets like enzymes or receptors.

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.